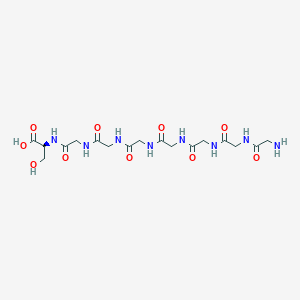
Glycylglycylglycylglycylglycylglycylglycyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of eight glycine residues followed by a single L-serine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first glycine residue to the resin, followed by the stepwise addition of the remaining glycine residues and finally the L-serine residue. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing the time and labor required for peptide synthesis. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and yield .
化学反应分析
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives with additional hydroxyl groups, while reduction can lead to shorter peptide fragments .
科学研究应用
Glycylglycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It can be utilized in the development of biomaterials and nanotechnology
作用机制
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residue can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different biological molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other glycine-rich peptides and serine-containing peptides, such as Glycylglycylglycylglycyl-L-serine and Glycylglycylglycyl-L-serine.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and conformational adaptability. This makes it particularly useful in studies of peptide dynamics and interactions .
属性
CAS 编号 |
828936-04-5 |
|---|---|
分子式 |
C17H28N8O10 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H28N8O10/c18-1-10(27)19-2-11(28)20-3-12(29)21-4-13(30)22-5-14(31)23-6-15(32)24-7-16(33)25-9(8-26)17(34)35/h9,26H,1-8,18H2,(H,19,27)(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,34,35)/t9-/m0/s1 |
InChI 键 |
BOWHAINFFRYKPT-VIFPVBQESA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
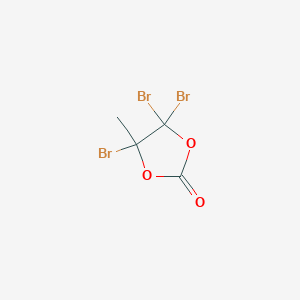
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
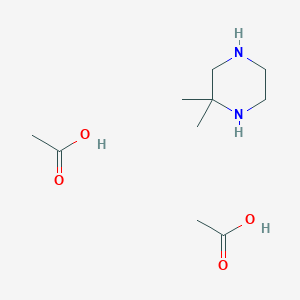

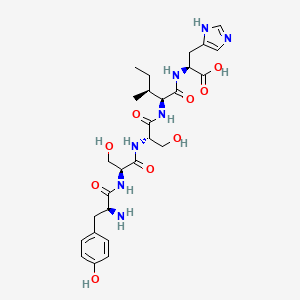


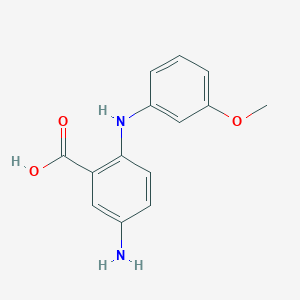
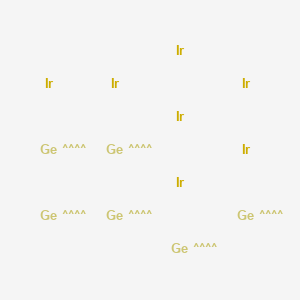
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)

![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
